1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one
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Overview
Description
1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its diverse biological activities.
Mechanism of Action
The mechanism of action of 1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one can be compared with other indazole derivatives, such as:
1-[4-(Dimethylamino)phenyl]ethanone: This compound shares the dimethylamino group but lacks the indazole core, resulting in different biological activities.
ETHYL (2Z)-3-{3-[4-(DIMETHYLAMINO)PHENYL]-8-METHOXY-3,3A,4,5-TETRAHYDRO-2H-BENZO INDAZOL-2-YL}-2-BUTENOATE: This compound has a similar structure but includes additional functional groups, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
1-[3-[4-(dimethylamino)phenyl]-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-14(26)25-22(15-5-8-17(9-6-15)24(2)3)20-11-7-16-13-18(27-4)10-12-19(16)21(20)23-25/h5-6,8-10,12-13,20,22H,7,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCOZFPPGDRJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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